Home > Products > Screening Compounds P107840 > [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)
[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) - 350228-37-4

[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)

Catalog Number: EVT-3165904
CAS Number: 350228-37-4
Molecular Formula: C73H118N16O27
Molecular Weight: 1651.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Amyloid beta peptides are generated through the proteolytic cleavage of amyloid precursor protein by secretases. The primary forms of amyloid beta are Aβ40 and Aβ42, with variations in their sequences contributing to differences in aggregation propensity and toxicity. The specific segment [Asn670, Sta671, Val672] corresponds to a region within the longer amyloid beta peptides, particularly relevant in studies focusing on familial Alzheimer's disease mutations.

Synthesis Analysis

The synthesis of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Amino Acid Coupling: Individual amino acids are sequentially added to the growing peptide chain. In this case, Asn (Asparagine), Sta (Stachyose), and Val (Valine) would be coupled in a specific order.
  3. Deprotection: After each coupling step, protective groups on the amino acids are removed to allow for further coupling.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Parameters such as temperature, pH, and reaction time must be carefully controlled to ensure high yield and purity of the synthesized peptide.

Molecular Structure Analysis

The molecular structure of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Key structural features include:

  • Peptide Backbone: The backbone typically adopts a random coil or α-helical structure in solution but may transition to β-sheet conformations upon aggregation.
  • Side Chains Interaction: The side chains of Asn670, Sta671, and Val672 contribute to hydrophobic interactions that facilitate aggregation into oligomers or fibrils.
  • Conformational Flexibility: The presence of certain residues can influence the conformational flexibility of the peptide, impacting its aggregation behavior.

Studies indicate that segments like this one can form stable oligomeric structures that are neurotoxic.

Chemical Reactions Analysis

Chemical reactions involving [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) primarily focus on its aggregation into larger oligomers or fibrils. These reactions can be influenced by:

  • Concentration: Higher concentrations of the peptide promote aggregation.
  • Environmental Conditions: Factors such as pH, ionic strength, and temperature significantly affect the kinetics of aggregation.
  • Catalysts or Inhibitors: Certain small molecules or peptides can inhibit or promote aggregation by stabilizing specific conformations.

The mechanisms underlying these reactions often involve nucleation followed by elongation phases where monomers add to existing aggregates.

Mechanism of Action

The mechanism of action for [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) involves its role in forming toxic aggregates that disrupt cellular function:

  1. Aggregation: The peptide aggregates into oligomers that are believed to be more toxic than fibrils themselves.
  2. Neurotoxicity: These oligomers can interact with neuronal membranes, leading to disruption of cellular signaling pathways and promoting apoptosis.
  3. Inflammatory Response: Aggregated forms can trigger an inflammatory response from glial cells, exacerbating neuronal damage.

This mechanism highlights the importance of targeting amyloid beta aggregation in therapeutic strategies against Alzheimer's disease.

Physical and Chemical Properties Analysis

The physical and chemical properties of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) include:

  • Molecular Weight: The molecular weight is determined by the sum of the atomic weights of all constituent amino acids.
  • Solubility: Solubility varies based on environmental conditions; typically soluble in aqueous buffers at physiological pH.
  • Stability: Stability can be affected by temperature and concentration; higher temperatures may accelerate aggregation.

These properties are crucial for understanding how this peptide behaves in biological systems and its potential interactions with other molecules.

Applications

Research involving [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) has several scientific applications:

  • Alzheimer's Disease Research: It serves as a model for studying amyloid aggregation mechanisms and neurotoxicity.
  • Drug Development: Understanding its structure-function relationship aids in designing inhibitors that prevent aggregation.
  • Biomarker Identification: Variants may serve as biomarkers for early detection of Alzheimer's disease or other amyloidosis-related conditions.
Molecular Design and Structural Basis of BACE1 Inhibition

Sequence-Specific Modifications in Peptide Inhibitor Design

[Asn670, Sta671, Val672]-Amyloid β-Peptide (662-675) (CAS 350228-37-4, MW 1651.81 Da) represents a rationally designed peptide inhibitor targeting β-secretase 1 (BACE1), a key enzyme in Alzheimer's disease pathogenesis. Its sequence (Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe) incorporates strategic substitutions at critical positions to optimize inhibitory function, stability, and selectivity [1] [4].

Role of Asn670 Substitution in Substrate Recognition and Binding Affinity

The Asn670 substitution (corresponding to the APP "Swedish mutation" KM→NL) enhances inhibitor binding by exploiting BACE1's S2 subsite specificity. Molecular docking reveals Asn670 forms dual hydrogen bonds with catalytic residues Asp228 and Gly230 within BACE1's active site (binding energy: -9.2 kcal/mol). This mimics the natural substrate's transition state, increasing residence time compared to wild-type sequences [2] [7] [10]. The Swedish mutation is known to increase β-secretase cleavage efficiency by ~5-fold, directly informing this design choice to maximize target engagement [10].

Table 1: Binding Interactions of Asn670 in BACE1 Active Site

ResidueInteraction TypeBond Distance (Å)Energetic Contribution (kcal/mol)
Asp228Hydrogen bond2.8-2.1
Gly230Hydrogen bond3.0-1.7
Thr329Hydrophobic packing4.1-0.9
Tyr198π-Stacking5.2-0.5

Statine (Sta671) as a Transition-State Mimetic in Protease Inhibition

Statine (Sta671) serves as the catalytic core, functioning as a non-cleavable transition-state analog. Its central hydroxyl group forms a tetrahedral coordination complex with BACE1's catalytic aspartate dyad (Asp32 and Asp228), mimicking the sp³-hybridized transition state during peptide bond hydrolysis. This interaction achieves sub-nanomolar inhibition (IC₅₀ = 25 nM) by stably occupying the enzyme's catalytic center without proteolytic degradation. Sta's isobutyl side chain further occupies the hydrophobic S1' pocket (lined by Phe108, Ile110, and Trp115), contributing ~40% of the binding energy via van der Waals contacts [1] [5] [10]. X-ray crystallography confirms Sta induces a "closed-flap" conformation in BACE1, narrowing the active site cleft by 3.1 Å and preventing substrate access [5].

Val672 Substitution for Enhanced Proteolytic Stability and Pharmacokinetics

The Val672 substitution replaces larger/branched residues to confer resistance to exopeptidases. Val's compact β-branched aliphatic side chain reduces susceptibility to aminopeptidase M cleavage by 70% compared to Phe or Leu variants, while maintaining optimal fit within the S2' subsite. This modification extends plasma half-life to >90 minutes (vs. <15 minutes for unmodified peptides), crucial for in vivo efficacy. Additionally, Val672 forms complementary hydrophobic contacts with BACE1's Ile126 and Pro70, contributing -1.3 kcal/mol to binding free energy without steric clashes [5] [6].

Table 2: Proteolytic Stability of Position 672 Variants

Residue at 672Half-life in Plasma (min)Relative Cleavage Rate by Aminopeptidase MBACE1 IC₅₀ Shift vs. Val672
Val>901.0xReference
Phe224.1x1.8x Increase
Leu352.6x1.3x Increase
Ile781.2x1.1x Increase

Structural Motifs Governing β-Secretase Selectivity

Comparative Analysis of Sta-Containing Peptides vs. Small-Molecule Inhibitors

Sta-peptides exhibit superior selectivity for BACE1 over BACE2 (∼200-fold) compared to small-molecule inhibitors (typically <30-fold selective). This arises from precise engagement of BACE1's extended substrate groove (S3-S3' subsites spanning 15 Å), leveraging interactions unavailable to smaller scaffolds:

  • N-terminal charged residues (Lys662, Glu664) form salt bridges with BACE1's Arg235 and Glu339, reducing off-target binding to cathepsin D
  • Sta-Val segment exploits BACE1-specific hydrophobicity in S1' (Phe108 vs. BACE2's Leu126)
  • C-terminal Phe675 occupies S3' via π-stacking with Tyr198

Small-molecule inhibitors (e.g., Verubecestat) achieve high potency (IC₅₀ <10 nM) but suffer from reduced CNS penetration due to high polar surface area (PSA >80 Ų). Sta-peptides mitigate this via conformational flexibility, adopting compact structures (PSA ∼350 Ų for 14-mer) during membrane transit [5] [6] [8].

Table 3: Comparative Inhibitor Properties

PropertySta-Peptide InhibitorTypical Small-Molecule InhibitorSignificance
Molecular Weight1651 Da400-600 DaImpacts BBB permeability
Polar Surface Area∼350 Ų70-100 ŲInfluences solubility and transport
BACE1/BACE2 Selectivity∼200:15:1 to 30:1Reduces off-target effects
Active Site Residues Engaged28 residues10-15 residuesEnhances binding specificity
IC₅₀ Range0.48–55 nM1–50 nMComparable catalytic inhibition

Conformational Dynamics in BACE1 Active-Site Interaction

The inhibitor induces allosteric stabilization of BACE1's flexible regions. Key dynamics include:

  • Flap closure (residues 67-77): Sta671 binding shifts Tyr71 inward by 8.2°, forming a β-hairpin that encloses the catalytic site. Molecular dynamics simulations show flap closure frequency increases from 42% (apo-BACE1) to 98% (inhibitor-bound) [5] [10].
  • 10s loop displacement (Ser10-Tyr20): The inhibitor's N-terminal residues displace this loop by 4.3 Å, widening the S3 pocket to accommodate Glu664. This conformation is unique to BACE1 versus other aspartyl proteases [5].
  • Substrate groove contraction: Hydrogen-deuterium exchange mass spectrometry reveals reduced flexibility in segments 158-167 and 309-318 (-Δ% exchange >35%), minimizing protease breathing motions during inhibition [2] [10].

These concerted shifts optimize surface complementarity, achieving a buried surface area of 1,240 Ų and reducing the BACE1-inhibitor complex's conformational entropy penalty (TΔS = -7.9 kcal/mol) compared to rigid scaffolds [5].

Properties

CAS Number

350228-37-4

Product Name

[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)

IUPAC Name

4-[2-[[2-[[4-[[4-amino-2-[[2-[[4-carboxy-2-[[2-[[2-[[4-carboxy-2-[[4-carboxy-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid

Molecular Formula

C73H118N16O27

Molecular Weight

1651.8 g/mol

InChI

InChI=1S/C73H118N16O27/c1-11-37(8)59(88-66(108)45(23-27-56(101)102)79-63(105)43(21-25-54(97)98)81-72(114)60(39(10)91)89-62(104)41(75)19-15-16-28-74)71(113)85-49(33-90)68(110)80-44(22-26-55(99)100)65(107)87-58(36(6)7)70(112)83-47(31-51(76)93)67(109)82-46(29-34(2)3)50(92)32-52(94)86-57(35(4)5)69(111)77-38(9)61(103)78-42(20-24-53(95)96)64(106)84-48(73(115)116)30-40-17-13-12-14-18-40/h12-14,17-18,34-39,41-50,57-60,90-92H,11,15-16,19-33,74-75H2,1-10H3,(H2,76,93)(H,77,111)(H,78,103)(H,79,105)(H,80,110)(H,81,114)(H,82,109)(H,83,112)(H,84,106)(H,85,113)(H,86,94)(H,87,107)(H,88,108)(H,89,104)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,115,116)

InChI Key

CQTBDEGWLSDJEP-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.